molecular formula C12H12N2O4 B1668375 Censavudine CAS No. 634907-30-5

Censavudine

Cat. No. B1668375
M. Wt: 248.23 g/mol
InChI Key: OSYWBJSVKUFFSU-SKDRFNHKSA-N
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Description

Censavudine, also known as BMS-986001 or OBP-601, is a small molecule that has been used in trials studying the treatment of HIV-1 Infection . It belongs to the class of organic compounds known as nucleoside and nucleotide analogues . These are analogues of nucleosides and nucleotides, including phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides .


Synthesis Analysis

Censavudine is a nucleoside reverse transcriptase inhibitor (NRTI) explored clinically by Bristol Myers Squibb for the treatment of human immunodeficiency virus‐1 (HIV‐1) . As part of the development process, a carbon‐14 labeled analog was synthesized for use in a human absorption, distribution, metabolism, and excretion (ADME) study .


Molecular Structure Analysis

The molecular formula of Censavudine is C12H12N2O4 . The average molecular weight is 248.238 and the monoisotopic weight is 248.079706874 .


Chemical Reactions Analysis

Censavudine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Censavudine is a solid substance . It has a solubility of 52 mg/mL in DMSO (ultrasonic) and 10 mg/mL in water (ultrasonic and warming and heat to 60°C) . It should be stored at 4°C, dry, and sealed .

Scientific Research Applications

Synthesis and Labeling

  • Carbon-14 and Stable Isotope Labeled Censavudine: Censavudine, a nucleoside reverse transcriptase inhibitor (NRTI) for HIV-1 treatment, has been synthesized with carbon-14 labeling for human absorption, distribution, metabolism, and excretion (ADME) studies. This labeling assists in quantifying the drug concentration in biological samples, crucial for clinical research (Burrell et al., 2022).

Targeted Drug Delivery

  • Stavudine-Loaded Nanoparticles for HIV Reservoirs: Research on lipid nanoparticles loaded with Stavudine, a drug similar to Censavudine, demonstrated enhanced targeting and efficacy in HIV treatment. This approach focuses on targeted delivery to lymphatic tissues, potentially improving therapeutic outcomes (Shegokar & Singh, 2011).

Clinical Impact and Drug Resistance

  • Comparison of Early NRTIs: Censavudine, as part of the NRTI class, shares a historical context with drugs like Stavudine and Zidovudine. Understanding the evolution and impact of these drugs provides insights into the development of Censavudine and its clinical applications (Martin et al., 2010).
  • Stavudine and Zidovudine in Clinical Use: Exploring the use of Stavudine and Zidovudine, which are similar to Censavudine, reveals insights into how these drugs influence HIV treatment and resistance patterns. This information can inform the application of Censavudine in clinical settings (Huffam et al., 2007).

Mitochondrial Toxicity

  • Mitochondrial Toxicity in NRTIs: The study of mitochondrial toxicity associated with NRTIs, including drugs like Stavudine, provides critical information about potential risks and mechanisms of action. This research is relevant to Censavudine's safety profile and mechanism of action (Brinkman et al., 1998).

Dosage Optimization

  • Low-Dose Stavudine in Antiretroviral Treatment: Investigating the effects of low doses of Stavudine, a drug similar to Censavudine, can provide insights into optimizing Censavudine dosages for maximum efficacy and minimal side effects (Hill et al., 2007).

Genetic Associations

  • HLA-B*4001 and Stavudine-Associated Lipodystrophy: Research on the genetic associations of adverse reactions to Stavudine, such as lipodystrophy, can inform the understanding of Censavudine's interaction with genetic factors, impacting its safety and efficacy (Wangsomboonsiri et al., 2010).

Future Directions

Censavudine is under clinical development by Transposon Therapeutics and currently in Phase II for Progressive Supranuclear Palsy . It is also being studied for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis, progressive supranuclear palsy (PSP), and frontotemporal dementia .

properties

IUPAC Name

1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYWBJSVKUFFSU-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212893
Record name 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Censavudine

CAS RN

634907-30-5
Record name 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634907-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Censavudine [USAN:INN]
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Record name Censavudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12074
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Record name 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
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Record name CENSAVUDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
RC Burrell, SJ Bonacorsi Jr, A Ortiz… - Journal of Labelled …, 2022 - Wiley Online Library
Censavudine is a nucleoside reverse transcriptase inhibitor (… Carbon‐14 labeled Censavudine was synthesized in 10 steps in a … Deuterium labeled Censavudine was synthesized in two …
J Chang - Accounts of Chemical Research, 2022 - ACS Publications
… The absence of 3′-OH may explain the occurrence of drug resistance for censavudine. The introduction of 4′-substituents improves enzymatic and acidic stability and makes the …
Number of citations: 26 pubs.acs.org
JE Camp, BW Greatrex - Frontiers in Chemistry, 2022 - frontiersin.org
… The bicyclic alcohol 11 was then converted to 4′-ethynyl D4T (censavudine), which is a stavudine analogue with decreased cytotoxicity. This route via LGO allowed for the synthesis of …
Number of citations: 15 www.frontiersin.org
A Carlone, L Bernardi - Physical Sciences Reviews, 2019 - degruyter.com
… Besides, censavudine seems to feature less toxicity compared to other nucleoside reverse … the development of a scalable process to censavudine at BMS: extensive patent and literature …
Number of citations: 30 www.degruyter.com
A Wong - Nature Reviews. Drug Discovery, 2014 - nature.com
… Phase II results suggest that apricitabine-containing regimens result in greater viral load reduction compared with regimens that contain either lamivudine or censavudine. …
Number of citations: 16 www.nature.com
Y Yoshida, M Honma, Y Kimura, H Abe - ChemMedChem, 2021 - Wiley Online Library
… Finally, the 5′ position of alkyne 78 is deprotected to give the desired censavudine (62). The synthesis of censavudine (62) is achieved in eight steps from 5-methyluridine (53) with a …
RA Smith, DN Raugi, VH Wu, SS Leong… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
ABSTRACT Treatment options for individuals infected with human immunodeficiency virus type 2 (HIV-2) are restricted by the intrinsic resistance of the virus to nonnucleoside reverse …
Number of citations: 15 journals.asm.org
R Karuppasamy, K Verma, VM Sequeira… - Journal of cellular …, 2017 - Wiley Online Library
The growing incidence rate of breast cancer, coupled with cellular chemotherapeutic resistance, has made this disease one of the most prevalent cancers among women worldwide. …
Number of citations: 10 onlinelibrary.wiley.com
J Hou, Y Peng, B Liu, Q Zhang, JH Wang… - Journal of Medicinal …, 2023 - ACS Publications
2′-Deoxy-2′-β-fluoroadenosines bearing 4′-azido or 4′-ethynyl groups designed for the treatment of HIV-1 infection have been synthesized. All these compounds possess …
Number of citations: 3 pubs.acs.org
VH Wu, RA Smith, S Masoum, DN Raugi… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
There is a pressing need to identify more effective antiretroviral drugs for HIV-2 treatment. Here, we show that the investigational compound MK-8591 (4′-ethynyl-2-fluoro-2′-…
Number of citations: 22 journals.asm.org

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